1,3-Bis(2,2,6,6-tetramethylpiperidin-4-yl)imidazolidin-4-one
Overview
Description
1,3-Bis(2,2,6,6-tetramethylpiperidin-4-yl)imidazolidin-4-one is a chemical compound known for its stability and unique properties. It is often used in various scientific and industrial applications due to its ability to act as a stabilizer and its involvement in oxidation reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2,2,6,6-tetramethylpiperidin-4-yl)imidazolidin-4-one typically involves the reaction of 2,2,6,6-tetramethylpiperidine with other reagents under controlled conditions. One common method includes the use of a catalyst and specific temperature settings to ensure the desired product is formed efficiently .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous-flow synthesis techniques, which allow for the efficient and scalable production of the compound. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2,2,6,6-tetramethylpiperidin-4-yl)imidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in the presence of specific catalysts.
Reduction: The compound can be reduced under certain conditions to form different products.
Substitution: It can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and reducing agents. The reactions often require specific temperature and pressure conditions to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield aldehydes or ketones, while reduction reactions can produce alcohols .
Scientific Research Applications
1,3-Bis(2,2,6,6-tetramethylpiperidin-4-yl)imidazolidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a stabilizer in various chemical reactions and as a catalyst in oxidation processes.
Biology: The compound is studied for its potential use in biological systems, particularly in the stabilization of biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant.
Industry: It is used in the production of polymers and other materials due to its stabilizing properties
Mechanism of Action
The mechanism by which 1,3-Bis(2,2,6,6-tetramethylpiperidin-4-yl)imidazolidin-4-one exerts its effects involves its ability to stabilize free radicals and prevent oxidative damage. The compound interacts with molecular targets such as reactive oxygen species, neutralizing them and preventing cellular damage. This action is facilitated by its unique molecular structure, which allows it to effectively capture and neutralize free radicals .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound known for its use in similar applications, particularly as a stabilizer and in oxidation reactions.
N1,N3-Bis(2,2,6,6-tetramethylpiperidin-4-yl)isophthalamide: Another compound with similar stabilizing properties, used in various industrial applications.
N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: Known for its use in polymer chemistry and as a stabilizer.
Uniqueness
1,3-Bis(2,2,6,6-tetramethylpiperidin-4-yl)imidazolidin-4-one stands out due to its unique imidazolidinone structure, which provides enhanced stability and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring high stability and efficiency .
Properties
IUPAC Name |
1,3-bis(2,2,6,6-tetramethylpiperidin-4-yl)imidazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40N4O/c1-18(2)9-15(10-19(3,4)22-18)24-13-17(26)25(14-24)16-11-20(5,6)23-21(7,8)12-16/h15-16,22-23H,9-14H2,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPROHXRPXNDEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)N2CC(=O)N(C2)C3CC(NC(C3)(C)C)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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